molecular formula C15H18N4OS B2497746 [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine CAS No. 2460756-17-4

[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine

Cat. No.: B2497746
CAS No.: 2460756-17-4
M. Wt: 302.4
InChI Key: BONREHJSCQMWRX-UHFFFAOYSA-N
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Description

The compound [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is a hybrid heterocyclic amine featuring two distinct aromatic systems: a benzothiadiazole (electron-deficient) ring and a 5-tert-butyl-1,2-oxazole moiety.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONREHJSCQMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiadiazole and oxazole rings separately, followed by their coupling through a methylamine linker. Reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds incorporating the benzothiadiazole structure have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain benzothiazole derivatives demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that [(2,1,3-benzothiadiazol-4-yl)methyl] analogs could be developed as novel antimicrobial agents .

Anticancer Properties

Benzothiadiazole derivatives have also been investigated for their anticancer potential. Compounds similar to [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine have been synthesized and tested against various cancer cell lines. One study reported that certain benzothiazole derivatives exhibited cytotoxic effects in pancreatic cancer cells, indicating their potential as anticancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of compounds containing benzothiadiazole have gained attention due to their ability to inhibit enzymes linked to neurodegenerative diseases. For example, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests that the compound could be explored for developing treatments for cognitive disorders .

Organic Electronics

The unique electronic properties of benzothiadiazole derivatives make them suitable candidates for organic electronic applications. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to facilitate charge transport and enhance device efficiency .

Corrosion Inhibition

Thiadiazole compounds are known for their corrosion-inhibiting properties in metal substrates. Research indicates that derivatives of [(2,1,3-benzothiadiazol-4-yl)methyl] can be employed as effective corrosion inhibitors in various environments, including marine settings .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated strong activity against both Gram-positive and Gram-negative bacteria .
Study 2Anticancer PropertiesShowed cytotoxic effects on pancreatic cancer cells .
Study 3Neuroprotective EffectsInhibited acetylcholinesterase activity; potential application in Alzheimer's treatment .
Study 4Organic ElectronicsEnhanced charge transport properties suitable for OLED applications .
Study 5Corrosion InhibitionEffective in preventing corrosion in marine environments .

Mechanism of Action

Comparison with Similar Compounds

Structural Features :

  • Benzothiadiazole : A fused bicyclic system with sulfur and nitrogen atoms, contributing to planar geometry and electronic anisotropy.
  • Oxazole : A five-membered heterocycle with oxygen and nitrogen, modified at the 5-position by a tert-butyl group for enhanced hydrophobic interactions.
  • Methylene linkers : The methylene (-CH2-) groups between the heterocycles and the central amine enable conformational flexibility, critical for molecular recognition .

For example, the tert-butyl-oxazole moiety may be derived from substituted oxazole precursors, as seen in the synthesis of quizartinib (a kinase inhibitor with a 5-tert-butyl-1,2-oxazol-3-yl group) .

The compound’s structural analogs can be categorized based on modifications to the benzothiadiazole, oxazole, or amine linker. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name / Structure Key Modifications Molecular Weight (g/mol) Biological Activity Key References
[(2,1,3-Benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine Benzothiadiazole + 5-tert-butyl-oxazole ~350–370 (estimated) Not explicitly reported; likely targets kinases or ion channels (inferred from analogs)
WJ332 (N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}adamantan-1-amine) Adamantane replaces benzothiadiazole; thiophene-substituted oxazole 387.5 Inhibits S31N-M2 influenza proton channel (IC50 ~0.5 µM)
Quizartinib (VANFLYTA®) Urea linker instead of amine; fused imidazo-benzothiazole 560.7 (free base) FLT3 kinase inhibitor (FDA-approved for AML)
N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine Phenyl replaces tert-butyl; lacks benzothiadiazole ~202.3 No reported activity; structural analog for SAR studies
{1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine Oxadiazole replaces oxazole; piperidine linker ~298.8 (free base) Not reported; designed for CNS permeability
Key Findings :

Role of the Benzothiadiazole Moiety :

  • Benzothiadiazole derivatives (e.g., in thiadiazole-based drugs) exhibit anticancer and antimicrobial activities due to their ability to disrupt DNA/protein interactions . The electron-deficient nature of this ring enhances binding to electron-rich regions in enzymes or receptors .

Impact of tert-butyl-Oxazole :

  • The 5-tert-butyl group on the oxazole enhances lipophilicity and steric shielding, as seen in quizartinib, where it improves target selectivity and metabolic stability . In WJ332, a similar oxazole substitution contributes to antiviral potency .

Biological Activity Trends: Antiviral Activity: WJ332’s adamantane-oxazole structure inhibits the influenza M2 channel, suggesting that the target compound may also target viral proteins with hydrophobic pockets .

Table 2: Solubility and Physicochemical Properties
Compound Solubility (Aqueous) LogP (estimated) Notes
Target compound Likely low (similar to quizartinib) ~3.5–4.0 Insoluble at pH >2 (benzothiadiazole’s low pKa)
WJ332 Moderate in DMSO ~3.1 NMR studies conducted in DPC micelles
Quizartinib Very slightly soluble in ethanol; insoluble at pH ≥2 4.2 (free base) Formulated as a dihydrochloride salt for improved solubility

Biological Activity

The compound [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features two key moieties: a benzothiadiazole and an oxazole , which are known for their distinct biological activities. The molecular formula is C12H16N4SC_{12}H_{16}N_{4}S, with a molecular weight of approximately 252.35 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has indicated that derivatives of benzothiadiazole exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and other mycolata bacteria. The incorporation of the oxazole moiety may enhance this activity by improving the compound's interaction with bacterial cell walls .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
Benzothiadiazole DerivativeMtb
Benzoxa-[2,1,3]-diazole Substituted Amino Acid HydrazidesBroad-spectrum bacteria
2-(thio)ureabenzothiazolesVarious bacteria

Antitumor Activity

The antitumor potential of benzothiadiazole derivatives has been explored in several studies. For example, compounds featuring similar structures have shown effectiveness in inhibiting tumor growth across different cancer cell lines. The mechanisms often involve the induction of apoptosis and interference with DNA replication processes .

Case Study: Antitumor Efficacy
A study evaluated a series of benzothiadiazole derivatives against human cancer cell lines. Results indicated that certain compounds led to a significant reduction in cell viability, showcasing their potential as anticancer agents. The IC50 values ranged from 5 to 15 μM across different assays .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • DNA Interaction : Many benzothiadiazole derivatives bind to DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .

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